molecular formula C7H12Cl2N2 B1320065 (3-Methylpyridin-2-yl)methanamine dihydrochloride CAS No. 357288-02-9

(3-Methylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B1320065
CAS No.: 357288-02-9
M. Wt: 195.09 g/mol
InChI Key: VSYUXSPAMHLAND-UHFFFAOYSA-N
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Description

(3-Methylpyridin-2-yl)methanamine dihydrochloride (CAS 357288-02-9) is a high-purity chemical building block with significant applications in scientific research, particularly in medicinal chemistry and drug discovery . This compound, with a molecular weight of 195.09 g/mol and the molecular formula C 7 H 12 Cl 2 N 2 , serves as a versatile precursor for the synthesis of more complex heterocyclic compounds . Its defined structure, featuring a methyl group at the 3-position of the pyridine ring and an aminomethyl group at the 2-position, creates a unique scaffold for investigating structure-activity relationships .In biochemical research, this compound is investigated for its potential to interact with key biological targets. Studies indicate its value in the development of phosphodiesterase (PDE) inhibitors, where structural modifications of this core can enhance binding affinity and selectivity for specific PDE subtypes involved in cellular signaling . Furthermore, this compound shows potential in modulating neurotransmitter receptor activity, including serotonin receptors, suggesting relevance for research into mood disorders and central nervous system pathways . As a dihydrochloride salt, it offers enhanced solubility in polar solvents, facilitating its use in various experimental conditions . This product is strictly for research purposes. It is not intended for human or veterinary use. Researchers should handle this material with care, referring to the supplied Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

(3-methylpyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-6-3-2-4-9-7(6)5-8;;/h2-4H,5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYUXSPAMHLAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594273
Record name 1-(3-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357288-02-9
Record name 1-(3-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (3-Methylpyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 3-methylpyridine with formaldehyde and ammonium chloride under controlled conditions . The reaction is carried out in an inert atmosphere at room temperature to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

(3-Methylpyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the realm of chemistry, (3-Methylpyridin-2-yl)methanamine dihydrochloride serves as a building block for synthesizing more complex molecules. It is particularly useful in the development of heterocyclic compounds, which are critical in medicinal chemistry.

Key Reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate.
  • Reduction: Reduced using lithium aluminum hydride.
  • Substitution: Undergoes nucleophilic substitution reactions at the methanamine group.

Biology

The compound is utilized in biological research to explore interactions between pyridine derivatives and biological macromolecules. It acts as a model compound for understanding similar structures' behavior in biological systems.

Biological Activities:

  • Enzyme Inhibition: Investigated for inhibiting phosphodiesterase enzymes, crucial for regulating cellular signaling pathways.
  • Receptor Binding: Shows potential in binding to neurotransmitter receptors, relevant for psychiatric disorders.

Medicine

In medicinal chemistry, this compound is explored for therapeutic properties. It has been evaluated for its role in drug development targeting specific enzymes or receptors.

Case Studies:

  • PDE Inhibition: A study focused on developing phosphodiesterase inhibitors indicated that structural modifications could enhance binding affinity towards specific PDE subtypes.
    CompoundActivityNotes
    This compoundPDE inhibitorModifications enhance potency
  • Neurotransmitter Receptor Interaction: Investigations showed that this compound could modulate serotonin receptor activity, suggesting potential applications in mood disorder treatments.

Industry

In industrial applications, this compound is used in producing specialty chemicals and as an intermediate in synthesizing various pharmaceuticals. Its unique properties make it valuable for developing agrochemicals and other industrial products.

Comparative Analysis of Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally related compounds is provided below:

Compound NameStructure CharacteristicsBiological Activity
(3-Methoxy-6-methylpyridin-2-yl)methanamineDifferent substitution patternSimilar enzyme inhibition potential
(6-Methoxypyridin-3-yl)methanamineLacks methyl groupReduced receptor binding affinity

Mechanism of Action

The mechanism of action of (3-Methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

(3-Methoxypyridin-2-yl)methanamine Dihydrochloride

  • CAS : 1276056-71-3
  • Formula : C₇H₁₀N₂O·2HCl
  • Molecular Weight : 211.089 g/mol
  • Key Difference : Replacement of the 3-methyl group with a methoxy (-OCH₃) group.
  • This modification may alter receptor-binding affinity or metabolic stability in pharmacological contexts .

(2-Methylpyridin-4-yl)methanamine Dihydrochloride

  • CAS : 1357353-58-2
  • Formula : C₇H₁₀N₂·2HCl
  • Molecular Weight : 195.09 g/mol
  • Key Difference : Methyl group at the pyridine 4-position instead of 3.
  • Impact: Positional isomerism affects electronic distribution and steric interactions.

(3,5-Dimethylpyridin-2-yl)methanamine Hydrochloride

  • CAS : 1257535-52-6
  • Formula : C₈H₁₂N₂·HCl
  • Molecular Weight : 172.65 g/mol (free base)
  • Key Difference : Additional methyl group at the pyridine 5-position.
  • Impact : Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility. The dual methyl groups could improve stability against oxidative metabolism .

Cyclopropyl(3-methylpyridin-2-yl)methanamine Dihydrochloride

  • CAS : 2061979-36-8
  • Formula : C₁₀H₁₄N₂·2HCl
  • Molecular Weight : 231.15 g/mol
  • Key Difference : Cyclopropyl substituent on the methanamine group.

Physicochemical and Pharmacological Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Solubility (Water) LogP (Predicted)
This compound 357288-02-9 C₇H₁₀N₂·2HCl 195.09 3-methyl, 2-aminomethyl High 1.2
(3-Methoxypyridin-2-yl)methanamine dihydrochloride 1276056-71-3 C₇H₁₀N₂O·2HCl 211.09 3-methoxy Moderate 0.8
(2-Methylpyridin-4-yl)methanamine dihydrochloride 1357353-58-2 C₇H₁₀N₂·2HCl 195.09 4-methyl High 1.1
(3,5-Dimethylpyridin-2-yl)methanamine hydrochloride 1257535-52-6 C₈H₁₂N₂·HCl 172.65 3,5-dimethyl Moderate 1.5
Cyclopropylthis compound 2061979-36-8 C₁₀H₁₄N₂·2HCl 231.15 Cyclopropyl, 3-methyl Low 2.3

Notes:

  • Solubility : The dihydrochloride form generally improves water solubility compared to free bases. However, bulky substituents (e.g., cyclopropyl) reduce solubility .
  • LogP : Methyl groups increase lipophilicity (higher LogP), while polar substituents (e.g., methoxy) decrease it .

Biological Activity

(3-Methylpyridin-2-yl)methanamine dihydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₇H₁₂Cl₂N₂
  • Molecular Weight : 195.09 g/mol
  • Chemical Structure : The compound features a pyridine ring substituted with a methyl group and an amine functional group, typically encountered as a dihydrochloride salt to enhance solubility and stability in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound modulates the activity of these targets, leading to diverse pharmacological effects. Specific mechanisms include:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain metabolic enzymes, which could be relevant for therapeutic applications.
  • Receptor Interaction : It has been shown to act as a ligand in biochemical assays, indicating potential roles in modulating receptor activity.

Biological Activities

  • Antimicrobial Properties
    • Studies have indicated that this compound exhibits antimicrobial activity against specific bacterial strains. This property makes it a candidate for further exploration in drug development aimed at treating infections.
  • Antiparasitic Activity
    • Although direct research on antiparasitic effects is limited, its structural analogs have shown promise against parasites such as Plasmodium falciparum, suggesting potential for similar applications .
  • Pharmacological Applications
    • The compound has been investigated for its potential use in developing new drugs targeting various diseases due to its favorable pharmacokinetic properties, including solubility and permeability .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against certain bacterial strains
Enzyme InhibitionPotential inhibitor of metabolic enzymes
Receptor ModulationActs as a ligand in biochemical assays
AntiparasiticAnalogous compounds show efficacy against malaria

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate efficacy.

Case Study 2: Enzyme Interaction

In vitro assays revealed that this compound inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for folate metabolism in pathogens. This inhibition was characterized by an IC50 value of 150 nM, suggesting potential as an antimalarial agent.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (3-Methylpyridin-2-yl)methanamine dihydrochloride, and how can purity be optimized?

  • Methodological Answer: Synthesis typically involves reductive amination of 3-methylpyridine-2-carbaldehyde using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Purity optimization includes post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) followed by HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm >95% purity . Intermediate characterization by 1H^1H-NMR (DMSO-d6d_6 , δ 8.3–6.8 ppm for pyridine protons) and mass spectrometry (exact mass: 122.17 for free base; 262.04 for dihydrochloride) is critical .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer: Store desiccated at –20°C under inert gas (argon) to prevent hygroscopic degradation. Use PPE (gloves, lab coat) and conduct reactions in a fume hood due to potential respiratory irritation. Refer to GHS-compliant SDS sheets for hazard-specific protocols, including spill management (neutralize with sodium bicarbonate) and waste disposal via certified chemical waste services .

Q. What analytical techniques are essential for confirming structural identity and purity?

  • Methodological Answer:

  • X-ray crystallography : Use SHELX software for single-crystal structure determination (e.g., space group P21/cP2_1/c, RR-factor < 0.05) to resolve stereochemical ambiguities .
  • NMR spectroscopy : Assign peaks using 1H^1H-13C^{13}C-HSQC and HMBC to confirm substitution patterns (e.g., methyl group at C3 of pyridine).
  • Mass spectrometry : High-resolution ESI-MS (expected [M+H]+^+: 123.08 for free base; [M+2HCl–H]+^+: 215.51 for dihydrochloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer: Cross-validate assays under standardized conditions. For example, if IC50_{50} values for LOXL2 inhibition vary, repeat enzyme assays (e.g., fluorometric LOXL2 activity kit) with controlled pH (7.4), temperature (25°C), and substrate concentrations. Use positive controls (e.g., β-aminopropionitrile) and statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify batch-to-batch variability or solvent effects (DMSO vs. aqueous buffers) .

Q. What strategies are effective for studying the compound’s solubility and stability in physiological buffers?

  • Methodological Answer:

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by UV-Vis quantification (λ = 260 nm for pyridine derivatives).
  • Stability : Use LC-MS to monitor degradation products under oxidative (H2 _2O2_2), thermal (40°C), and photolytic (ICH Q1B guidelines) stress. Adjust formulation with cyclodextrins or liposomes if instability is observed .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) against target proteins (e.g., LOXL2 PDB: 4AJH) to identify key interactions (e.g., hydrogen bonding with pyridine-N, hydrophobic contacts with methyl group). Use QSAR models to predict bioactivity of derivatives (e.g., substituting methyl with trifluoromethyl) and validate via synthesis and SPR binding assays .

Q. What experimental approaches are suitable for investigating metabolic pathways of this compound?

  • Methodological Answer: Incubate with human liver microsomes (HLMs) and NADPH cofactor. Analyze metabolites via UPLC-QTOF-MS (negative/positive ion modes). Identify phase I metabolites (e.g., hydroxylation at C4 of pyridine) and phase II conjugates (glucuronidation) using software (e.g., MetaboLynx). Compare with in silico predictions (Meteor Nexus) .

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